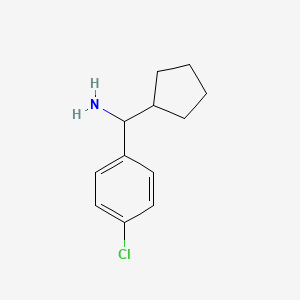
(4-Chlorophenyl)(cyclopentyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Chlorophenyl)(cyclopentyl)methanamine”, also known as CPMA, is a compound with the molecular formula C12H16ClN . It has been the focus of numerous scientific studies due to its potential in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(4-Chlorophenyl)(cyclopentyl)methanamine” is represented by the InChI code1S/C12H16ClN/c13-11-5-3-10 (4-6-11)12 (9-14)7-1-2-8-12/h3-6H,1-2,7-9,14H2 . The compound has a molecular weight of 209.72 . Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(cyclopentyl)methanamine” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the literature.Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- (4-Chlorophenyl)(cyclopentyl)methanamine has been involved in various chemical synthesis processes. For example, a study detailed the synthesis of a related compound, 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f][1,4]diazepine-9-14C, starting with acetyl-1-14C chloride (Hicks et al., 1984).
- Another research focused on the synthesis of quinazoline-based ruthenium complexes, where (4-Phenylquinazolin-2-yl)methanamine was synthesized from glycine (Karabuğa et al., 2015).
Pharmaceutical and Medicinal Chemistry
- In the field of pharmaceutical and medicinal chemistry, various compounds structurally similar to (4-Chlorophenyl)(cyclopentyl)methanamine have been synthesized and investigated. For instance, a study reported the synthesis of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine as an intermediate in the synthesis of the antidepressant sertraline (Taber et al., 2004).
Biochemistry and Molecular Biology
- A study synthesized a hapten of chlorfenapyr, structurally related to (4-Chlorophenyl)(cyclopentyl)methanamine, and investigated its use in the development of antigens for immunological assays (Liu ShunZi & Xu Han-hong, 2009).
Materials Science and Chemistry
- Research in materials science has included studies on luminescent mono- and binuclear cyclometalated platinum(II) complexes, where derivatives of 4-chlorophenyl were used to understand metal-metal and ligand-ligand interactions (Lai et al., 1999).
Environmental Chemistry
- In environmental chemistry, a study explored the formation of tris(4-chlorophenyl)methane and its metabolites from DDT, indicating the environmental impact of organochlorine compounds (Buser, 1995).
Safety and Hazards
While specific safety data for “(4-Chlorophenyl)(cyclopentyl)methanamine” is not available, general precautions for handling chemicals should be followed. These include avoiding dust formation, breathing mist, gas or vapors, contact with skin and eyes, and ingestion or inhalation . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
(4-chlorophenyl)-cyclopentylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12H,1-4,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZFIZRVVVOAKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701276544 |
Source


|
| Record name | 4-Chloro-α-cyclopentylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1855-37-4 |
Source


|
| Record name | 4-Chloro-α-cyclopentylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-α-cyclopentylbenzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


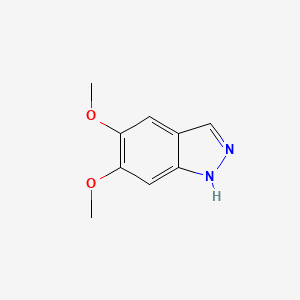
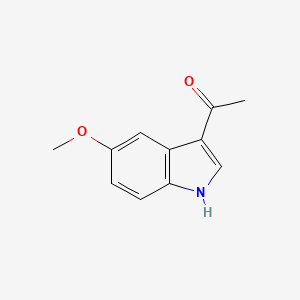

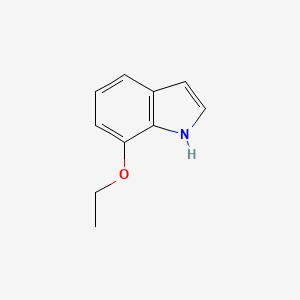

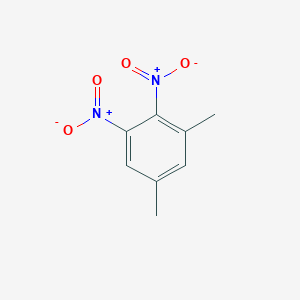






![[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)](/img/structure/B1357637.png)